6-(4-chlorobenzyl)-3-[(4-ethylphenyl)amino]-1,2,4-triazin-5(4H)-one
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Overview
Description
6-(4-chlorobenzyl)-3-[(4-ethylphenyl)amino]-1,2,4-triazin-5(4H)-one is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorobenzyl)-3-[(4-ethylphenyl)amino]-1,2,4-triazin-5(4H)-one typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 4-Chlorobenzyl Group: This step involves the reaction of the triazine intermediate with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Attachment of the 4-Ethylphenylamino Group: The final step involves the reaction of the intermediate with 4-ethylphenylamine under suitable conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
6-(4-chlorobenzyl)-3-[(4-ethylphenyl)amino]-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
6-(4-chlorobenzyl)-3-[(4-ethylphenyl)amino]-1,2,4-triazin-5(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 6-(4-chlorobenzyl)-3-[(4-ethylphenyl)amino]-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzyl Alcohol: A related compound with a similar chlorobenzyl group.
4-Chlorobenzyl Chloride: Another related compound used in organic synthesis.
Uniqueness
6-(4-chlorobenzyl)-3-[(4-ethylphenyl)amino]-1,2,4-triazin-5(4H)-one is unique due to its specific combination of functional groups and the presence of the triazine ring
Properties
Molecular Formula |
C18H17ClN4O |
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Molecular Weight |
340.8 g/mol |
IUPAC Name |
6-[(4-chlorophenyl)methyl]-3-(4-ethylanilino)-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C18H17ClN4O/c1-2-12-5-9-15(10-6-12)20-18-21-17(24)16(22-23-18)11-13-3-7-14(19)8-4-13/h3-10H,2,11H2,1H3,(H2,20,21,23,24) |
InChI Key |
LTCCRWLMNDRBTM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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